2-Chloro-3-methylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-methylthiophene and related compounds involves several key methods. A notable method involves the reaction of 2-methylthiophene with sulfuryl chloride, producing 2-Chloro-5-methylthiophene in a 73.96% yield, showcasing a facile and low-cost route for the preparation of chloro-methylthiophenes (Zhangqi Yang, 2010).
Molecular Structure Analysis
The structural analysis of chloro-methylthiophenes reveals intricate details about their molecular geometry. For example, studies on the molecular structure of related compounds highlight the influence of substituents on the thiophene ring, affecting the overall molecular conformation and electronic properties.
Chemical Reactions and Properties
Chloro-methylthiophenes undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols demonstrates the versatility of these compounds in synthetic chemistry (C. Corral & J. Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of 2-Chloro-3-methylthiophene, such as melting and boiling points, solubility, and crystalline structure, are crucial for its application in various fields. The crystal and molecular structure analysis of related compounds provides insights into the steric interactions and electron delocalization within the molecule, contributing to its physical properties.
Chemical Properties Analysis
The chemical properties of 2-Chloro-3-methylthiophene, including reactivity with different reagents, stability under various conditions, and ability to undergo electrophilic substitution, are essential for its utility in synthetic organic chemistry. Studies on chlorinated thiophenes and their derivatives offer a comprehensive understanding of their reactivity and potential applications (J. Skramstad et al., 2000).
Scientific Research Applications
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes obtained show that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application or experimental procedures involve the use of thiophene-mediated molecules in the advancement of organic semiconductors .
- The outcomes obtained show that thiophene derivatives play a prominent role in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
- Synthetic Chemistry
- 2-Chloro-3-methylthiophene is often used as a building block in synthetic chemistry . It can be used to synthesize more complex molecules, particularly in the pharmaceutical industry .
- The methods of application or experimental procedures involve various organic reactions, such as coupling reactions, to incorporate the 2-Chloro-3-methylthiophene moiety into the target molecule .
- The outcomes obtained can vary widely depending on the specific synthesis, but the use of 2-Chloro-3-methylthiophene can often enable the synthesis of molecules with desirable properties .
- Halogenated Heterocycles
- 2-Chloro-3-methylthiophene is a type of halogenated heterocycle . Halogenated heterocycles are a class of compounds that are widely used in the synthesis of pharmaceuticals and agrochemicals .
- The methods of application or experimental procedures involve various organic reactions to incorporate the halogenated heterocycle into the target molecule .
- The outcomes obtained can vary widely depending on the specific synthesis, but the use of halogenated heterocycles can often enable the synthesis of molecules with desirable properties .
Safety And Hazards
2-Chloro-3-methylthiophene is classified as a flammable liquid and vapor. It can cause serious eye damage and skin irritation, and it is harmful if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
While specific future directions for 2-Chloro-3-methylthiophene are not mentioned in the search results, thiophene derivatives are of interest in various fields, including medicinal chemistry and material science . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
2-chloro-3-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFADYXPELMVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162425 | |
Record name | 2-Chloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylthiophene | |
CAS RN |
14345-97-2 | |
Record name | 2-Chloro-3-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14345-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014345972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-3-methylthiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGW3VN9CJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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